molecular formula C20H18BrN3O2S B2892837 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 872694-88-7

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2892837
CAS No.: 872694-88-7
M. Wt: 444.35
InChI Key: ZGWIDGKLQPBOHQ-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at the 3-position with a thioether-linked acetamide group. The acetamide is further functionalized with a 2-ethoxyphenyl moiety, while the pyridazine ring is substituted at the 6-position with a 4-bromophenyl group. The molecular formula is C20H17BrN3O2S (calculated molecular weight: 443.3 g/mol). Key structural attributes include:

  • Pyridazine heterocycle: A six-membered ring with two nitrogen atoms at positions 1 and 2.
  • Thioether bridge: Enhances metabolic stability compared to oxygen-based ethers.
  • 4-Bromophenyl group: A halogenated aromatic substituent known to influence lipophilicity and receptor binding.
  • 2-Ethoxyphenyl acetamide: The ethoxy group at the ortho position may sterically and electronically modulate interactions with biological targets.

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S/c1-2-26-18-6-4-3-5-17(18)22-19(25)13-27-20-12-11-16(23-24-20)14-7-9-15(21)10-8-14/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWIDGKLQPBOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a complex organic compound belonging to the class of pyridazine derivatives. This compound is characterized by its unique structural features, including a thioether linkage and an acetamide moiety, which contribute to its potential biological activity. The presence of the 4-bromophenyl group enhances its reactivity and biological interactions.

The molecular formula for this compound is C16H16BrN3OSC_{16}H_{16}BrN_{3}OS with a molecular weight of approximately 421.3 g/mol. The compound's structure can be summarized in the following table:

PropertyValue
Molecular FormulaC₁₆H₁₆BrN₃OS
Molecular Weight421.3 g/mol
CAS Number893983-74-9

Research indicates that compounds with similar structures to this compound often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The biological activity is primarily linked to their interactions with various molecular targets such as enzymes and receptors.

  • Anticancer Activity : Studies have shown that pyridazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The bromine substituent may enhance binding affinity to specific targets involved in cancer pathways.
  • Antimicrobial Properties : The thioether linkage in the compound may contribute to its ability to penetrate bacterial membranes, making it a candidate for further investigation in antimicrobial drug development.

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

  • Study on Anticancer Effects : A recent study demonstrated that a related pyridazine derivative exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell survival pathways.
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of several pyridazine derivatives, finding that some compounds showed notable activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antibiotic agents.

Interaction Studies

Interaction studies using molecular docking simulations have suggested that this compound may bind effectively to several biological targets due to its structural characteristics. These studies typically assess binding affinities and predict the potential efficacy of the compound in therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name & Reference Core Structure Substituents Biological Activity Key Data
Target Compound Pyridazine 6-(4-Bromophenyl), thioether, N-(2-ethoxyphenyl) Hypothetical: Potential FPR2 agonism or anticonvulsant activity Molecular weight: 443.3; XlogP (estimated): ~3.0
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Bromophenyl, 4-methoxybenzyl FPR2 agonist EC50 (calcium mobilization): 10–100 nM
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide Pyrimidine 4-Bromophenyl, thioether Anticonvulsant ED50 (MES test): 28.3 mg/kg; TI: 4.1
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide Pyridazine 6-(4-Bromophenyl), thioether, N-(3-chlorophenyl) Undisclosed Molecular weight: 434.7; XlogP: 2.6
CB-839 (Glutaminase inhibitor) Pyridazine Trifluoromethoxyphenyl, thiadiazole Anticancer (glutaminase inhibition) IC50 (glutaminase): <30 nM
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene 4-Bromophenyl, thiophene Antimycobacterial MIC (M. tuberculosis): 12.5–25 µg/mL

Key Comparative Insights

Substituent Effects on Activity
  • 4-Bromophenyl Group : Common in FPR2 agonists (e.g., ) and anticonvulsants (e.g., ). Its electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins.
  • Thioether vs. Ether Linkages : Thioethers (as in the target compound) generally exhibit greater metabolic stability than oxygen-based ethers, which may prolong half-life in vivo .
  • Ortho-Substitution (2-Ethoxyphenyl) : Unlike para-substituted analogs (e.g., ), the ethoxy group at the ortho position may sterically hinder interactions with certain receptors while improving solubility due to its polar nature.
Pharmacological Profiles
  • FPR2 Agonists: Pyridazinone derivatives with para-substituted bromophenyl groups (e.g., ) show potent calcium mobilization (EC50 ~10–100 nM). The target compound’s pyridazine core and thioether bridge may confer similar or distinct receptor activation profiles.
  • Anticonvulsant Activity : Pyrimidine-based thioacetamides (e.g., ) demonstrate efficacy in seizure models (ED50 = 28.3 mg/kg). The target compound’s pyridazine core could modulate CNS penetration compared to pyrimidines.
  • Antimicrobial Potential: Thiophene acetamides (e.g., ) highlight the role of sulfur-containing linkages in antimycobacterial activity, suggesting the target compound may also exhibit such properties.
Physicochemical Properties
  • Lipophilicity (XlogP) : The target compound’s estimated XlogP (~3.0) is higher than the 3-chlorophenyl analog (XlogP = 2.6, ), likely due to the ethoxy group’s hydrophobicity. This may enhance blood-brain barrier penetration for CNS-targeted applications.
  • Hydrogen Bonding: The acetamide group (hydrogen bond donor/acceptor) and pyridazine nitrogen atoms facilitate interactions with biological targets, as seen in FPR2 agonists .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide?

The synthesis typically involves multi-step reactions, including cyclization of the pyridazine core, thioether bond formation, and amidation. Key parameters include:

  • Temperature : Reflux conditions (70–100°C) for cyclization steps .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitution reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates .
  • Yield optimization : Reaction times of 12–24 hours for thioether coupling steps .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

A combination of analytical methods is required:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., bromophenyl, ethoxyphenyl) and thioether linkage .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C20_{20}H17_{17}BrN3_3O2_2S) .
  • Infrared (IR) spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~690 cm1^{-1} (C-Br) confirm functional groups .

Q. What are the key structural features influencing this compound’s reactivity?

  • Pyridazine core : Electron-deficient nature facilitates nucleophilic aromatic substitution at the 3-position .
  • Thioether bridge : Susceptible to oxidation (e.g., with H2_2O2_2) or alkylation, altering biological activity .
  • Substituents : The 4-bromophenyl group enhances lipophilicity, while the 2-ethoxyphenyl amide contributes to hydrogen bonding in target interactions .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

  • Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases, proteases) via the pyridazine-thioacetamide scaffold .
  • QSAR analysis : Correlate substituent electronic properties (Hammett σ constants) with experimental IC50_{50} values for activity optimization .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetic analogs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Normalize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to reduce variability .
  • Metabolic stability tests : Use liver microsomes to identify if rapid degradation (e.g., CYP450-mediated) explains inconsistent in vitro vs. in vivo results .
  • Dose-response curves : Re-evaluate activity at multiple concentrations (1 nM–100 µM) to distinguish true efficacy from assay noise .

Q. How does modifying the ethoxyphenyl or bromophenyl groups alter pharmacological properties?

  • Ethoxyphenyl substitution : Replacing the ethoxy group with methoxy reduces steric hindrance, improving binding to hydrophobic enzyme pockets .
  • Bromophenyl replacement : Switching Br to Cl or CF3_3 modulates electron-withdrawing effects, impacting redox activity and metabolic stability .
  • Comparative data : Analogues with 4-fluorophenyl show 2–3× higher antimicrobial activity but lower solubility .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor decomposition via HPLC at 24-hour intervals .
  • Light/thermal stability : Expose to UV light (254 nm) or 40°C for 72 hours, then quantify degradation products using LC-MS .
  • Plasma stability : Incubate with human plasma (37°C, 1 hour) and measure intact compound via MS/MS .

Q. How can regioselective functionalization of the pyridazine ring be achieved?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to introduce substituents at the 4-position of pyridazine .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids at the 6-position, leveraging the bromophenyl group as a leaving site .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Pyridazine cyclizationHydrazine hydrate, EtOH, reflux, 12 h6598%
Thioether formationNaSH, DMF, 80°C, 8 h7295%
AmidationEDC/HOBt, DCM, rt, 24 h5897%

Q. Table 2: Biological Activity Profiling

Assay TypeTarget/ModelIC50_{50} (µM)Key FindingReference
Anticancer (MTT)HeLa cells12.3 ± 1.5Apoptosis via caspase-3 activation
Antimicrobial (MIC)S. aureus8.7Synergy with β-lactams
Enzyme inhibitionCOX-20.89Competitive binding to active site

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